methyl 6-methyl-2-oxo-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Methyl 6-methyl-2-oxo-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes a pyrazole ring and a tetrahydropyrimidine core
Preparation Methods
The synthesis of methyl 6-methyl-2-oxo-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is followed by further modifications to introduce the pyrazole ring and the propoxyphenyl group .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Scientific Research Applications
Methyl 6-methyl-2-oxo-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and the tetrahydropyrimidine core play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Methyl 6-methyl-2-oxo-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a similar structure but lacks the pyrazole ring and the propoxyphenyl group.
Benzyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another similar compound with a benzyl group instead of the pyrazole ring. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H26N4O4 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
methyl 6-methyl-2-oxo-4-[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C25H26N4O4/c1-4-14-33-19-12-10-17(11-13-19)22-20(15-29(28-22)18-8-6-5-7-9-18)23-21(24(30)32-3)16(2)26-25(31)27-23/h5-13,15,23H,4,14H2,1-3H3,(H2,26,27,31) |
InChI Key |
CWYQKPUYQZPQIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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